21-hydroxy-C21-steroid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

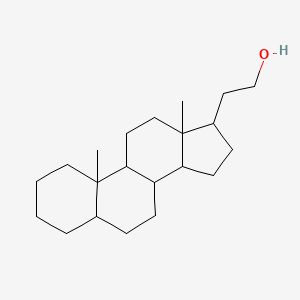

21-hydroxy-C21-steroid is any C21-steroid carrying a hydroxy substituent at position 21. It is a C21-steroid and a 21-hydroxy steroid.

Applications De Recherche Scientifique

Enzymatic Activity and Steroid Metabolism

- CYP21A2 Enzymatic Role: The enzyme CYP21A2, responsible for the synthesis of mineralo- and glucocorticoids, demonstrates a broader steroid substrate spectrum than previously assumed, including the metabolism of DOC, RSS, androstenedione (A4), and testosterone (T). This study provides new insights into steroid hormone biosynthesis (Neunzig et al., 2017).

Diagnostic Applications

- Diagnosis of 21-Hydroxylase Deficiency: An in-depth characterization of 21-carbon (C21) steroids in classic 21-hydroxylase deficiency (21OHD) may identify other candidate steroids for diagnosing 21OHD. This includes measuring steroids such as 17OHP, 21-deoxycortisol, and others, which may help in accurately diagnosing all forms of 21OHD (Turcu et al., 2015).

Clinical Conditions and Disorders

- Role in Various Diseases: Adrenal steroid hormones, including C11-oxy C21 and C11-oxy C19 steroids, play a significant role in androgen-dependent diseases like congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and prostate cancer. The identification of these steroids may aid in neonatal screening and determining hyperandrogenism (Du Toit et al., 2019).

Steroid Analysis Techniques

- Advancements in Steroid Analysis: A study outlines a high-throughput method for the separation and quantification of 52 steroids, including C11-oxy C19 and C11-oxy C21 steroids, in peripheral serum. This method could be applied for in vivo clinical samples, offering insights into active pathways and steroid metabolism in both normal and abnormal conditions (Du Toit et al., 2020).

Biotechnological Production

- Enhanced C21-Hydroxylation in Glucocorticoids: A two-step mixed-culture fermentation process was established for the enhanced C21-hydroxylation of glucocorticoid precursors. This approach demonstrates a method to circumvent product inhibition and improve the efficiency of steroid biotransformation, potentially beneficial for industrial processes (König et al., 2020).

Congenital Adrenal Hyperplasia (CAH) Research

- Understanding CAH Pathophysiology: Research on 21-hydroxylase deficiency in CAH reveals the importance of CYP21A2 enzyme variants and their impact on the disease. The severity of CAH is influenced by mutations in the 21-hydroxylase gene, highlighting the need for personalized treatment approaches (Nimkarn et al., 2011).

Propriétés

Nom du produit |

21-hydroxy-C21-steroid |

|---|---|

Formule moléculaire |

C21H36O |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

2-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanol |

InChI |

InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3 |

Clé InChI |

DBMUNIJZUYVPCQ-UHFFFAOYSA-N |

SMILES canonique |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)

![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)

![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)

![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)